Cas no 125103-58-4 (1H-Pyrazole-4-acetamide,3,5-dimethyl-1-phenyl-N-(2-phenylethyl)-)

1H-Pyrazole-4-acetamide,3,5-dimethyl-1-phenyl-N-(2-phenylethyl)- structure
125103-58-4 structure
Product Name:1H-Pyrazole-4-acetamide,3,5-dimethyl-1-phenyl-N-(2-phenylethyl)-
CAS No:125103-58-4
Molecular Formula:C21H23N3O
Molecular Weight:333.42682
CID:151088
PubChem ID:744631

1H-Pyrazole-4-acetamide,3,5-dimethyl-1-phenyl-N-(2-phenylethyl)- Properties

Names and Identifiers

    • 1H-Pyrazole-4-acetamide,3,5-dimethyl-1-phenyl-N-(2-phenylethyl)-
    • 2-(3,5-dimethyl-1-phenylpyrazol-4-yl)-N-(2-phenylethyl)acetamide
    • 3,5-Dimethyl-1-phenyl-N-(2-phenylethyl)-1H-pyrazole-4-acetamide
    • 1H-Pyrazole-4-acetamide, 3,5-dimethyl-1-phenyl-N-(2-phenylethyl)-
    • 125103-58-4
    • DTXSID20154655
    • BRN 4203258
    • SR-01000195489
    • SR-01000195489-1
    • InChIKey: YQXAFRSECQVWSM-UHFFFAOYSA-N
    • Inchi: InChI=1S/C21H23N3O/c1-16-20(17(2)24(23-16)19-11-7-4-8-12-19)15-21(25)22-14-13-18-9-5-3-6-10-18/h3-12H,13-15H2,1-2H3,(H,22,25)
    • SMILES: C1=CC=C(CCNC(CC2C(C)=NN(C3=CC=CC=C3)C=2C)=O)C=C1

Computed Properties

  • Exact Mass: 333.18429
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Rotatable Bond Count: 6
  • Monoisotopic Mass: 333.184112
  • Heavy Atom Count: 25
  • Complexity: 415
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • XLogP3: 3.9
  • Topological Polar Surface Area: 46.9

Experimental Properties

  • PSA: 46.92
  • Refractive Index: 1.595
  • Boiling Point: 570°Cat760mmHg
  • Flash Point: 298.5°C
  • Density: 1.1

1H-Pyrazole-4-acetamide,3,5-dimethyl-1-phenyl-N-(2-phenylethyl)- Related Literature

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